Superior Cellular Anti-Proliferative Potency Versus FT671 Across Multiple Cancer Genotypes
YCH2823 demonstrates superior cellular efficacy compared to FT671, the compound from which it was derived via a scaffold-hopping strategy. Across a panel of TP53 wild-type, TP53-mutant, and MYCN-amplified cell lines, YCH2823 inhibited cell growth with a potency approximately 5-fold greater than FT671 [1]. This enhancement in cellular activity was the primary objective of the scaffold-hopping strategy [1].
| Evidence Dimension | Cell growth inhibition potency |
|---|---|
| Target Compound Data | IC50 values varying per cell line; overall approximately 5-fold higher potency |
| Comparator Or Baseline | FT671 (IC50 values varying per cell line) |
| Quantified Difference | Approximately 5-fold increase in potency |
| Conditions | Panel of TP53 wild-type, TP53-mutant, and MYCN-amplified cancer cell lines; cell viability assays |
Why This Matters
Researchers studying TP53 wild-type, mutant, or MYCN-amplified cancers can achieve equivalent or superior target engagement at substantially lower compound concentrations, reducing potential off-target effects and conserving material.
- [1] Cheng YJ, Zhuang Z, Miao YL, et al. Identification of YCH2823 as a novel USP7 inhibitor for cancer therapy. Biochem Pharmacol. 2024 Apr;222:116071. doi:10.1016/j.bcp.2024.116071. View Source
